

An In-depth Technical Guide to 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Cat. No.: B1319538

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a derivative of thiophene-2-carboxylic acid, featuring a 4-isopropylphenyl group at the 5-position of the thiophene ring. This substitution significantly influences the molecule's physicochemical properties, including its lipophilicity and potential for biological interactions.

Molecular Structure:

- IUPAC Name: 5-(4-isopropylphenyl)-2-thiophenecarboxylic acid[1]
- Molecular Formula: C₁₄H₁₄O₂S[1]
- Molecular Weight: 246.33 g/mol [1]
- CAS Number: 943115-91-1[1]

The structure combines a planar, aromatic thiophene ring with a bulky, hydrophobic isopropylphenyl group, and a polar carboxylic acid functional group. This amphipathic nature may facilitate interactions with both hydrophobic and hydrophilic domains of biological targets.

Physicochemical Properties:

Property	Value	Source
Physical Form	Solid	[1]
Purity	95%	[1]
Storage Temperature	Refrigerator	[1]

Synthesis and Characterization

The synthesis of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** can be achieved through a multi-step process, typically involving a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis. While a specific detailed protocol for this exact molecule is not readily available in the searched literature, a general and reliable synthetic workflow can be proposed based on established methodologies for similar compounds.

Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of a 5-halothiophene-2-carboxylate ester with 4-isopropylphenylboronic acid to form the carbon-carbon bond between the thiophene and phenyl rings.

- Reactants:
 - Methyl 5-bromothiophene-2-carboxylate
 - 4-Isopropylphenylboronic acid
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
 - Triphenylphosphine (PPh_3)
 - Sodium carbonate (Na_2CO_3)
 - Toluene and Water (solvent system)

- Procedure:

- To a round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-isopropylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a 2:1 mixture of toluene and water.
- Add sodium carbonate (2.0 eq) to the mixture.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product, methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate, by column chromatography on silica gel.

Step 2: Saponification (Hydrolysis)

The ester intermediate is then hydrolyzed to the corresponding carboxylic acid.

- Reactants:

- Methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF) and Water (solvent system)

- Hydrochloric acid (HCl)
- Procedure:
 - Dissolve the purified methyl 5-(4-isopropylphenyl)thiophene-2-carboxylate in a mixture of THF and water.
 - Add an excess of sodium hydroxide or lithium hydroxide (e.g., 3-5 equivalents).
 - Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.
 - After the reaction is complete, remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
 - The product, **5-(4-isopropylphenyl)thiophene-2-carboxylic acid**, will precipitate out of the solution.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
 - The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data (Predicted)

While experimental spectra for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** are not available in the searched literature, the expected data can be predicted based on the analysis of its structural components and data from similar compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet	1H	-COOH
~7.7	Doublet	1H	Thiophene-H3
~7.6	Doublet	2H	Phenyl-H (ortho to isopropyl)
~7.3	Doublet	2H	Phenyl-H (meta to isopropyl)
~7.2	Doublet	1H	Thiophene-H4
~3.0	Septet	1H	-CH(CH ₃) ₂
~1.3	Doublet	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~150	Phenyl-C (ipso, attached to isopropyl)
~145	Thiophene-C5
~135	Thiophene-C2
~130	Phenyl-C (ipso, attached to thiophene)
~127	Phenyl-CH (ortho to isopropyl)
~126	Thiophene-CH3
~125	Phenyl-CH (meta to isopropyl)
~124	Thiophene-CH4
~34	-CH(CH ₃) ₂
~24	-CH(CH ₃) ₂

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
~2960	Medium	C-H stretch (aliphatic, isopropyl)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium-Weak	C=C stretch (aromatic rings)
~1420	Medium	O-H bend (in-plane)
~1300	Medium	C-O stretch
~920	Broad, Medium	O-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
246	[M] ⁺ (Molecular ion)
231	[M - CH ₃] ⁺
201	[M - COOH] ⁺
187	[M - C ₃ H ₇] ⁺

Potential Biological Activity and Signaling Pathways

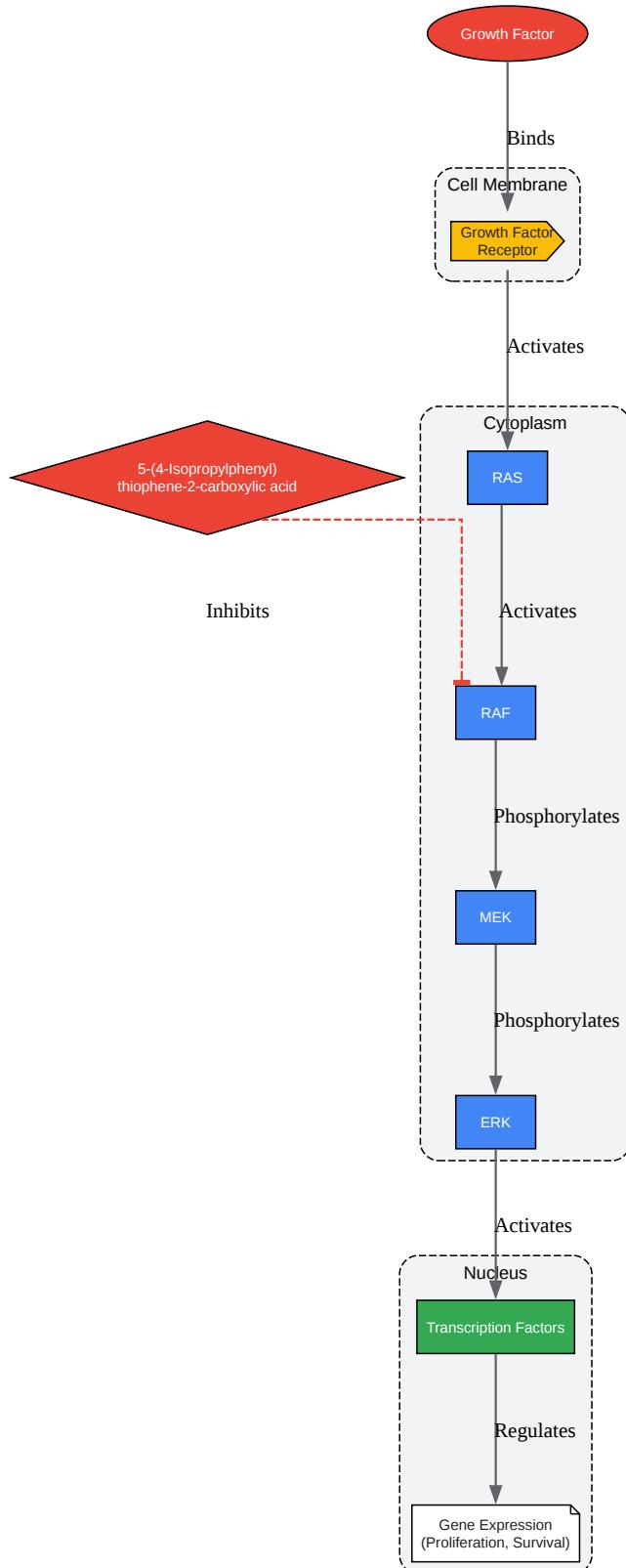
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural similarity of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** to known kinase inhibitors suggests that it may also target signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of kinases. The thiophene ring in the title compound could serve a similar function. The isopropylphenyl group may provide crucial hydrophobic interactions within the kinase domain, while the carboxylic acid could form hydrogen bonds with key amino acid residues.

Generalized Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors in the context of cancer therapy. This is a hypothetical pathway that a compound like **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** might modulate.

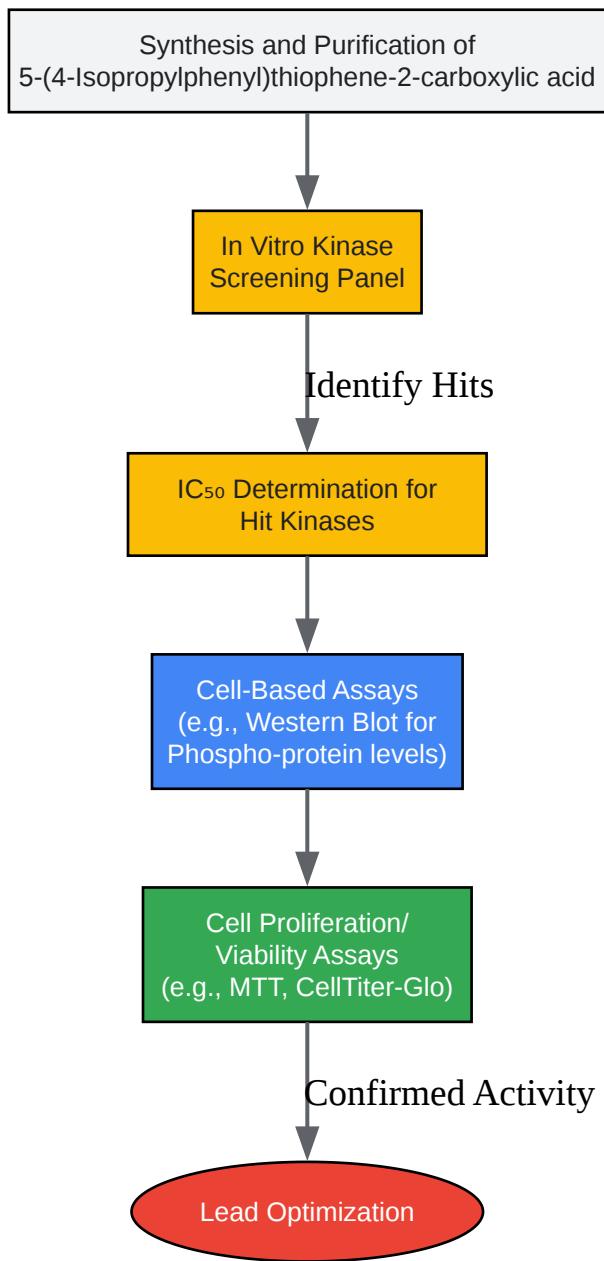


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Caption: Generalized MAPK signaling pathway potentially targeted by kinase inhibitors.

Experimental Workflow for Kinase Inhibition Assay

To validate the potential of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary.



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Caption: Experimental workflow for evaluating kinase inhibitory activity.

Conclusion

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a molecule of interest for drug discovery and materials science due to its unique structural features. The synthetic route proposed in this guide provides a clear path for its preparation. While experimental data on its biological activity is limited, its structural similarity to known kinase inhibitors suggests that it warrants further investigation as a potential therapeutic agent. The provided experimental workflows offer a roadmap for its synthesis, characterization, and biological evaluation. Further research is needed to confirm its predicted spectroscopic properties and to elucidate its specific biological targets and mechanisms of action.

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References

- 1. 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid | 943115-91-1 [sigmaaldrich.com]
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